[(1S,2R,6R,8R,9R)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-9-yl]methyl acetate
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Overview
Description
6-O-Acetyl-1,23,5-di-O-methylidene-alpha-D-glucofuranose: is a compound that falls under the category of carbohydrates, specifically monosaccharides. It has the molecular formula C10H14O7 and a molecular weight of 246.22.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Acetyl-1,2:3,5-di-O-methylidene-alpha-D-glucofuranose typically involves the protection of hydroxyl groups in glucose, followed by acetylation. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The methylidene groups are introduced using formaldehyde in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl group.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-O-Acetyl-1,2:3,5-di-O-methylidene-alpha-D-glucofuranose is used as a building block for the synthesis of more complex molecules. Its protected hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in studies related to carbohydrate metabolism and enzyme interactions. Its structure allows it to mimic natural substrates of certain enzymes, making it useful in enzyme kinetics studies.
Medicine: In the medical field, this compound is being explored for its anti-tumor properties. Preliminary studies suggest that it can inhibit the proliferation of tumor cells, making it a candidate for further research in cancer therapy.
Industry: In the industrial sector, 6-O-Acetyl-1,2:3,5-di-O-methylidene-alpha-D-glucofuranose can be used in the production of pharmaceuticals and fine chemicals. Its unique structure allows for the development of novel compounds with potential therapeutic benefits.
Mechanism of Action
The mechanism by which 6-O-Acetyl-1,2:3,5-di-O-methylidene-alpha-D-glucofuranose exerts its effects is not fully understood. it is believed to interact with specific molecular targets involved in cell proliferation pathways. The acetyl and methylidene groups may play a role in modulating the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: This compound is another protected derivative of glucose, used in similar applications in organic synthesis and enzyme studies.
Diacetone-D-glucose: Known for its use in carbohydrate chemistry, this compound shares structural similarities with 6-O-Acetyl-1,2:3,5-di-O-methylidene-alpha-D-glucofuranose.
Uniqueness: 6-O-Acetyl-1,2:3,5-di-O-methylidene-alpha-D-glucofuranose is unique due to its specific combination of acetyl and methylidene protective groups. This combination provides a distinct reactivity profile, making it particularly useful in synthetic and biological applications.
Properties
IUPAC Name |
[(1S,2R,6R,8R,9R)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-9-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O7/c1-5(11)12-2-6-7-8(14-3-13-6)9-10(17-7)16-4-15-9/h6-10H,2-4H2,1H3/t6-,7-,8+,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEITQNVODJCRI-SPFKKGSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2C(C3C(O2)OCO3)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]2[C@@H]([C@@H]3[C@H](O2)OCO3)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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